

# An In-depth Technical Guide on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

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## Compound of Interest

Compound Name: 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Cat. No.: B585858

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## Introduction

**1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**, also known by the synonym 2C-B-BZP, is a research chemical belonging to the piperazine class of compounds. Structurally, it features a benzylpiperazine core with a substitution pattern on the phenyl ring identical to that of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Despite this structural similarity, its pharmacological profile is characterized by stimulant effects more akin to benzylpiperazine (BZP) rather than hallucinogenic properties. This document provides a comprehensive overview of its chemical properties, likely pharmacological action based on related compounds, and detailed experimental protocols for its synthesis and potential biological evaluation.

Due to its status as a research chemical, publicly available quantitative pharmacological data for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine** is limited. This guide supplements known information with data from the parent compound, benzylpiperazine (BZP), to provide a relevant comparative context for researchers.

## Chemical and Pharmacological Data

The table below summarizes the key chemical identifiers for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**, alongside its reported qualitative effects and comparative

quantitative data for the well-studied stimulant, benzylpiperazine (BZP).

Identifier / Parameter	1-(4-Bromo-2,5-dimethoxybenzyl)piperazine	Benzylpiperazine (BZP) (for comparison)
Synonyms	2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine	BZP, 1-Benzylpiperazine
CAS Number	1094424-37-9[1]	2759-28-6
Molecular Formula	C <sub>13</sub> H <sub>19</sub> BrN <sub>2</sub> O <sub>2</sub> [1][2]	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>
Molecular Weight	315.21 g/mol [1]	176.26 g/mol
SMILES String	<chem>COC1=CC(=C(C=C1CN2CCNCC2)OC)Br</chem> [2]	<chem>C1CN(CCN1)CC2=CC=CC=C2</chem>
Reported Effects	Stimulant effects lasting 3–6 hours; potential for headaches and nausea.	Euphoriant and stimulant properties similar to amphetamine, but with approximately 10-fold lower potency.[3]
Mechanism of Action	Presumed to act on dopaminergic and serotonergic systems.	Mixed action, primarily stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[4][5]
EC <sub>50</sub> (Dopamine Release)	Data not available	175 nM[3]
EC <sub>50</sub> (Norepinephrine Release)	Data not available	62 nM[3]
EC <sub>50</sub> (Serotonin Release)	Data not available	6050 nM[3]
Human Pharmacokinetics	Data not available	After a 200 mg oral dose, peak plasma concentrations (C <sub>max</sub> ) of 262 ng/mL were reached at a T <sub>max</sub> of 75 minutes.[6]

## Experimental Protocols

### Synthesis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

The synthesis of the title compound can be achieved via a two-step process involving the preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination with piperazine.

#### Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde.

- Materials:
  - 2,5-dimethoxybenzaldehyde
  - Glacial acetic acid
  - Bromine
  - Water (H<sub>2</sub>O)
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
  - Silica gel for column chromatography
  - Ethyl acetate and hexane (for elution)
- Procedure:
  - Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.<sup>[7]</sup>

- In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).<sup>[7]</sup>
- Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.<sup>[7]</sup>
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.<sup>[7]</sup>
- Quench the reaction by adding water (30 mL), which should result in the formation of a white precipitate.<sup>[7]</sup>
- Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and dichloromethane (30 mL) and transfer to a separatory funnel.<sup>[7]</sup>
- Separate the layers and extract the aqueous phase with additional dichloromethane (3 x 25 mL).<sup>[7]</sup>
- Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.<sup>[7]</sup>
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography, eluting with a 20% ethyl acetate in hexane mixture, to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.<sup>[7]</sup>

## Step 2: Reductive Amination with Piperazine

This protocol describes the formation of the final product from the aldehyde intermediate.

- Materials:
  - 4-Bromo-2,5-dimethoxybenzaldehyde
  - Piperazine

- Methanol or another suitable solvent
- Sodium borohydride ( $\text{NaBH}_4$ ) or a similar reducing agent (e.g., sodium triacetoxymethylborohydride)
- Glacial acetic acid (optional, as a catalyst)
- Procedure:
  - Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv to minimize dialkylation) in methanol in a round-bottom flask.
  - Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution, ensuring the temperature remains low.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
  - Quench the reaction by the slow addition of water.
  - Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  - Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
  - The crude product can be further purified by column chromatography or by recrystallization from a suitable solvent to yield pure **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**.

## Protocol for In Vivo Evaluation of Stimulant Activity

To assess the stimulant properties of **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**, locomotor activity can be monitored in rodents using an actophotometer.

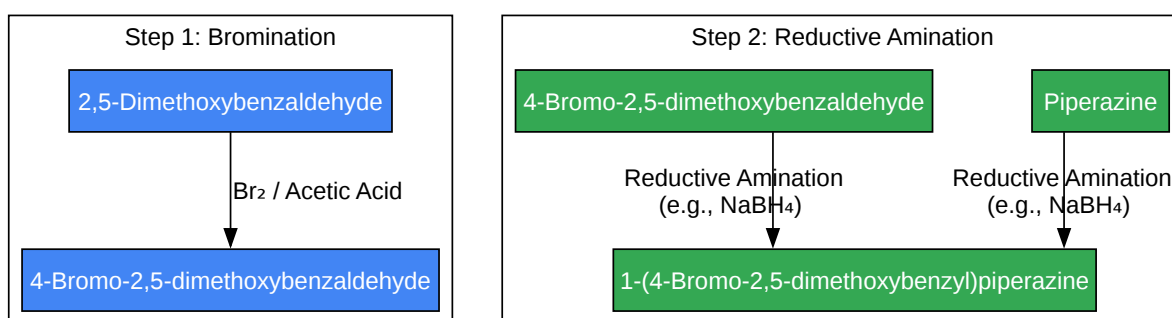
- Subjects:
  - Male mice (e.g., Swiss albino), weighing 20-25 g.
  - Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
- Apparatus:
  - Actophotometer, a chamber equipped with photoelectric cells to detect and record the locomotor activity of the animal.
- Procedure:
  - Divide the mice into groups (n=5-6 per group), including a control group and one or more test groups for different doses of the compound.
  - Place each mouse individually into the actophotometer chamber and allow for a 10-minute acclimatization period.
  - Record the basal locomotor activity for each mouse for a period of 10 minutes. This is the "pre-treatment" reading.
  - Administer the vehicle (e.g., saline with a small amount of DMSO) to the control group and the test compound at the desired doses (e.g., 1, 5, 10 mg/kg) to the test groups via intraperitoneal (i.p.) injection.
  - After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, place the mice back into the actophotometer.
  - Record the locomotor activity for each mouse for 10 minutes. This is the "post-treatment" reading.
  - Analyze the data by comparing the mean locomotor counts of the vehicle-treated group with the compound-treated groups. A statistically significant increase in locomotor activity

in the test groups indicates a stimulant effect.

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**.

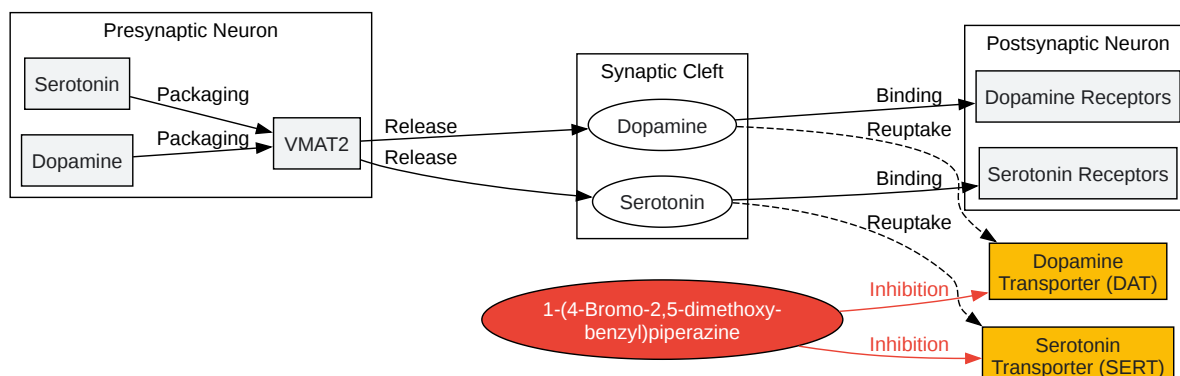


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Caption: Synthetic pathway for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**.

### Proposed Mechanism of Action: Monoamine Transporter Interaction

Based on the known pharmacology of benzylpiperazine and its derivatives, the stimulant effects of **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine** are likely mediated through interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). The diagram below illustrates this proposed mechanism.



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Caption: Proposed mechanism of action via monoamine transporter inhibition.

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